2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a phenyl ring substituted with a difluoroethoxy group, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,2-difluoroethoxybenzene and bis(pinacolato)diboron.
Catalyst and Reagents: A palladium catalyst, such as Pd(PPh₃)₄, is used along with a base like potassium carbonate (K₂CO₃) in an organic solvent such as toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form stable carbon-boron bonds.
Material Science: Utilized in the creation of advanced materials, including polymers and electronic materials.
Biological Studies: Investigated for its potential in biological labeling and imaging due to the unique properties of boron-containing compounds.
Mechanism of Action
The mechanism by which 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its aryl group to the palladium complex, followed by reductive elimination to form the biaryl product. The difluoroethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the difluoroethoxy group and has different reactivity and solubility properties.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the difluoroethoxy substitution.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxy group instead of a difluoroethoxy group, leading to different electronic effects.
Uniqueness
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such modifications can enhance reactivity or selectivity, offering advantages over similar compounds in specific synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[4-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIETXLQXVGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590118 |
Source
|
Record name | 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-48-3 |
Source
|
Record name | 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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